molecular formula C17H15ClFNO3 B2357063 2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate CAS No. 876536-85-5

2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate

Cat. No. B2357063
CAS RN: 876536-85-5
M. Wt: 335.76
InChI Key: RSWIEECMJMIFHT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate” is complex. It contains a total of 39 bonds; 23 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 secondary amide .

Scientific Research Applications

Synthesis and Cytotoxic Activity

One of the significant applications of compounds related to 2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate is in the field of medicinal chemistry, particularly in the synthesis of carboxamide derivatives with cytotoxic activity. These derivatives have shown potent cytotoxicity against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma. For instance, a study by Deady et al. (2005) demonstrated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, showing remarkable potency in inhibiting cancer cell growth with IC50 values less than 10 nM (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Spectroscopic Characterization and NLO Properties

Another application is in the area of spectroscopic characterization and non-linear optical (NLO) properties analysis. Wazzan, Al-Qurashi, and Faidallah (2016) conducted a study on molecular structure, spectroscopic characterization, and NLO properties of certain derivatives, including computational studies using DFT and TD-DFT calculations (Wazzan, Al-Qurashi, & Faidallah, 2016).

Continuous-Flow Processes in Pharmaceutical Synthesis

In pharmaceutical synthesis, the compound's derivatives are used in developing efficient continuous-flow processes for the production of pharmaceutical intermediates. Guo, Yu, and Su (2020) described a method for the synthesis of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate in continuous flow, highlighting the advantages of this method in terms of efficiency, safety, and environmental friendliness (Guo, Yu, & Su, 2020).

Fluorescent Probes for Viscosity and Gas Detection

The compound's derivatives are also utilized in developing fluorescent probes. For example, Wang et al. (2009) created viscosity-sensitive fluorescent probes based on 2-phenylbenzo[g]quinoxaline derivatives for potential use in viscosity detection (Wang, Shi, Jia, Chen, & Ma, 2009). Additionally, Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong (2015) developed fluorescent probes with aggregation-enhanced emission features for real-time monitoring of low carbon dioxide levels, showcasing their potential in biological and medical applications (Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong, 2015).

Safety and Hazards

While specific safety and hazard information for “2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate” is not available, similar compounds such as “Ethyl 2-oxo-2-(phenylamino)acetate” have hazard statements H302;H319;H372;H410 and precautionary statements P260;P264;P273;P301+P312;P305+P351+P338;P314 .

properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 2-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c18-15-10-13(19)6-7-14(15)17(22)23-11-16(21)20-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWIEECMJMIFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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